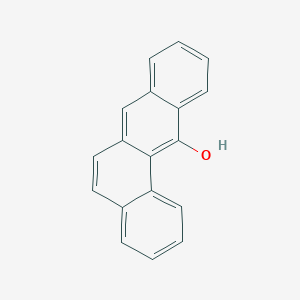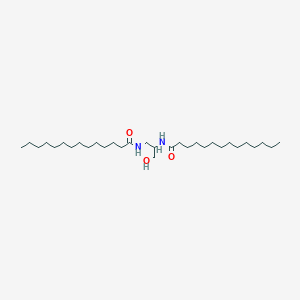
N,N'-(3-Hydroxypropane-1,2-diyl)ditetradecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide: is a chemical compound characterized by the presence of two tetradecanamide groups linked through a 3-hydroxypropane-1,2-diyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide typically involves the reaction of tetradecanoic acid with 3-hydroxypropane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions between amides and biological molecules. It may also serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for drug design and development.
Industry: In industrial applications, N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism by which N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N,N’-(2-Hydroxypropane-1,3-diyl)ditetradecanamide
- N,N’-(3-Hydroxypropane-1,2-diyl)dihexadecanamide
- N,N’-(3-Hydroxypropane-1,2-diyl)dioctadecanamide
Uniqueness: N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
108861-06-9 |
|---|---|
Formule moléculaire |
C31H62N2O3 |
Poids moléculaire |
510.8 g/mol |
Nom IUPAC |
N-[3-hydroxy-2-(tetradecanoylamino)propyl]tetradecanamide |
InChI |
InChI=1S/C31H62N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(35)32-27-29(28-34)33-31(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,34H,3-28H2,1-2H3,(H,32,35)(H,33,36) |
Clé InChI |
PFCSGHBSJUYUOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCC(CO)NC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)

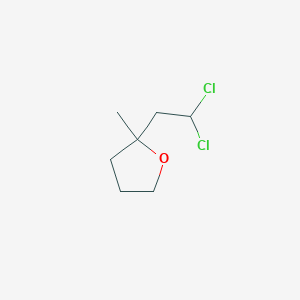
![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)

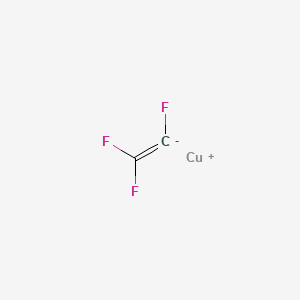
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
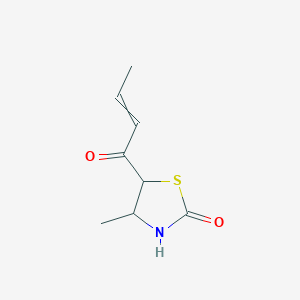

![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)

